molecular formula C8H7F9O2 B173814 Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate CAS No. 132424-36-3

Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate

Cat. No. B173814
M. Wt: 306.13 g/mol
InChI Key: XNPUIKGMNMTLOL-UHFFFAOYSA-N
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Description

“Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate” is a chemical compound with the molecular formula C8H7F9O2 . It is also known as "Methyl 2H,2H,3H,3H-perfluoroheptanoate" .


Molecular Structure Analysis

The molecular structure of “Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate” consists of 8 carbon atoms, 7 hydrogen atoms, 9 fluorine atoms, and 2 oxygen atoms . The exact mass of the molecule is 306.03023292 g/mol .

Scientific Research Applications

  • Synthesis and Analytical Techniques :

    • The analytical characterization of various N,N-dialkylated tryptamines, including derivatives like 5-methoxy-N,N-diallyltryptamine (5-MeO-DALT), involves techniques such as nuclear magnetic resonance spectroscopy (NMR), gas chromatography (GC) mass spectrometry (MS), and others. These methods are crucial for understanding the chemical properties of substances like Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate (Brandt, Kavanagh, Dowling, Talbot, Westphal, Meyer, Maurer, & Halberstadt, 2017).
  • Biomedical Applications :

    • Novel perfluoroalkylated derivatives, such as 6-O-(4,4,5,5,6,6,7,7,7-Nonafluoro-2-hydroxyheptyl)-d-galactopyranose, are being developed for biomedical uses, particularly in hemocompatibility and the enhancement of perfluorocarbon emulsions. This research is indicative of the potential biomedical applications of compounds similar to Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate (Církva, Polák, Paleta, Kefurt, Moravcova, Kodı́ček, & Forman, 2004).
  • Material Properties :

    • Research on methyl substitution in metal tris(8-quinolinolato) chelates, including systematic studies on methyl groups like 5-, 4-, and 3-methyl-8-quinolinol ligands, explores the relationship between chemical structure and photoluminescence, electroluminescence, and thermal properties. This type of research is significant for understanding the material properties of compounds similar to Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate (Sapochak, Padmaperuma, Washton, Endrino, Schmett, Marshall, Fogarty, Burrows, & Forrest, 2001).

properties

IUPAC Name

methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F9O2/c1-19-4(18)2-3-5(9,10)6(11,12)7(13,14)8(15,16)17/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNPUIKGMNMTLOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441560
Record name Methyl 2H,2H,3H,3H-perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,4,5,5,6,6,7,7,7-nonafluoroheptanoate

CAS RN

132424-36-3
Record name Methyl 2H,2H,3H,3H-perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2H,2H,3H,3H-perfluoroheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
M Nicolas, F Guittard, S Géribaldi - Langmuir, 2006 - ACS Publications
With a view to developing repellent materials combining both low surface energy and rough structure, original semi-fluorinated polythiophenes have been chemically and …
Number of citations: 74 pubs.acs.org
M Wolfs, T Darmanin, F Guittard - RSC advances, 2013 - pubs.rsc.org
The control of the surface morphology is critical in the development of superhydrophobic surfaces. In this article, we report the synthesis of a novel 3,4-ethyleneoxythiathiophene (EOTT) …
Number of citations: 32 pubs.rsc.org
T Darmanin, M Nicolas, F Guittard - Langmuir, 2008 - ACS Publications
The electrochemical deposition of organic materials is a convenient and straightforward method that affords rough films in mild conditions. The presence of fluorinated chains covalently …
Number of citations: 57 pubs.acs.org
C Mortier, T Darmanin, F Guittard - ChemNanoMat, 2017 - Wiley Online Library
Inspired by surface properties in nature, we develop for the first time nanofibers of poly(3,4‐ethylenedioxypyrrole) (PEDOP) and poly(3,4‐propylenedioxypyrrole) (PProDOP) with …
Number of citations: 18 onlinelibrary.wiley.com

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